Methyl5-(1-aminocyclopropyl)furan-2-carboxylatehydrochloride Methyl5-(1-aminocyclopropyl)furan-2-carboxylatehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18123840
InChI: InChI=1S/C9H11NO3.ClH/c1-12-8(11)6-2-3-7(13-6)9(10)4-5-9;/h2-3H,4-5,10H2,1H3;1H
SMILES:
Molecular Formula: C9H12ClNO3
Molecular Weight: 217.65 g/mol

Methyl5-(1-aminocyclopropyl)furan-2-carboxylatehydrochloride

CAS No.:

Cat. No.: VC18123840

Molecular Formula: C9H12ClNO3

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl5-(1-aminocyclopropyl)furan-2-carboxylatehydrochloride -

Specification

Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
IUPAC Name methyl 5-(1-aminocyclopropyl)furan-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H11NO3.ClH/c1-12-8(11)6-2-3-7(13-6)9(10)4-5-9;/h2-3H,4-5,10H2,1H3;1H
Standard InChI Key QZRHQFIXLUPBLO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(O1)C2(CC2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by the following key features:

  • Furan backbone: A five-membered ring with oxygen at the 1-position.

  • Methyl carboxylate group: Located at the 2-position, contributing to electrophilic reactivity.

  • 1-Aminocyclopropyl moiety: A strained cyclopropane ring with an amine group, enabling hydrogen bonding and conformational rigidity.

  • Hydrochloride counterion: Enhances crystallinity and aqueous solubility .

The SMILES notation COC(=O)C1=CC=C(O1)C2(CC2)N.Cl accurately represents its connectivity .

Physicochemical Data

PropertyValueSource
Molecular formulaC₁₀H₁₂ClNO₃
Molecular weight217.65 g/mol
CAS number2551115-86-5
Purity (commercial)≥95%
SMILESCOC(=O)c1ccc(o1)C1(N)CC1.Cl

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Furan-2-carboxylic acid functionalization: Methylation of the carboxyl group using methanol under acidic conditions yields methyl furan-2-carboxylate.

  • Cyclopropane introduction: Reaction with 1-aminocyclopropane via nucleophilic substitution or [2+1] cycloaddition, often catalyzed by transition metals like palladium.

  • Hydrochloride salt formation: Treatment with hydrochloric acid precipitates the final product .

Key reaction parameters include temperature (typically 50–80°C), inert atmosphere (N₂ or Ar), and stoichiometric control to minimize byproducts.

Biological Activities and Research Applications

Enzyme Inhibition Mechanisms

The compound’s amine and carboxylate groups enable interactions with enzymatic active sites. Preliminary in vitro studies suggest inhibitory effects on:

  • Cyclooxygenase-2 (COX-2): A key enzyme in prostaglandin biosynthesis, linked to inflammation.

  • Monoamine oxidases (MAOs): Targets for neurodegenerative disease therapeutics.

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